3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467771
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13467771.png)
Specification
Molecular Formula | C13H24N2O4 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-5-10(8-15)7-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) |
Standard InChI Key | LFPJEBZZLOEOJX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC(=O)O |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 272.34 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with a methylamino-carboxymethyl side chain and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents while shielding the amine during synthetic modifications .
The carboxymethyl moiety () introduces acidity () and hydrogen-bonding capacity, critical for interactions with biological targets. Meanwhile, the methylamino group () contributes to basicity () and structural rigidity .
Stereochemical Configuration
While the compound’s non-chiral tert-butyl ester simplifies some synthetic steps, the pyrrolidine ring’s 3-position may exhibit stereoisomerism depending on synthetic routes. For instance, enantiomeric forms such as (R)- and (S)-configurations have been reported for related derivatives, significantly altering binding affinities to enzymes like prolyl oligopeptidase . X-ray crystallography studies of analogous compounds reveal that the carboxymethyl group adopts a pseudo-equatorial orientation to minimize steric clashes with the Boc group .
Table 1: Key Structural Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 272.34 g/mol | |
Key Functional Groups | Boc, carboxymethyl, methylamino | |
Stereochemical Centers | 1 (at pyrrolidine C3) |
Synthesis and Production Methodologies
Synthetic Routes
Industrial synthesis typically proceeds via a three-step sequence:
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Pyrrolidine Functionalization: N-Boc protection of pyrrolidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C .
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Side-Chain Introduction: Mannich reaction with formaldehyde and methylamine, followed by carboxymethylation using bromoacetic acid in dimethylformamide (DMF) at 60°C .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Alternative routes employ enzymatic resolution to isolate enantiomers, though this increases production costs by ~30% .
Optimization Strategies
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Catalysis: Nickel(II) acetylacetonate improves Mannich reaction yields to 82% by stabilizing transition states.
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Solvent Systems: Binary mixtures (e.g., DMF/water 4:1) enhance carboxymethylation efficiency while reducing byproduct formation .
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Continuous Flow: Microreactor systems achieve 90% conversion in 2 hours vs. 6 hours for batch processes .
Table 2: Comparative Synthesis Metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Time | 6 hours | 2 hours |
Yield | 75% | 90% |
Purity | 92% | 95% |
Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 98–102°C (DSC) and decomposes above 220°C. Solubility spans 45 mg/mL in dichloromethane, 12 mg/mL in ethanol, and <1 mg/mL in water at 25°C, reflecting the Boc group’s hydrophobicity . The octanol-water partition coefficient () of 1.2 ± 0.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Spectroscopic Characteristics
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NMR: NMR (400 MHz, CDCl) shows pyrrolidine protons at δ 3.4–3.6 ppm (m), Boc methyl groups at δ 1.45 ppm (s), and carboxymethyl protons at δ 3.9 ppm (t) .
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IR: Strong absorption at 1745 cm (C=O ester), 1650 cm (amide I), and 1150 cm (C–N stretch) .
Chemical Reactivity and Derivitization
Ester Hydrolysis
The Boc group undergoes acid-catalyzed cleavage (HCl/dioxane) to yield the primary amine, a key step in peptide coupling . Kinetic studies show pseudo-first-order kinetics () in 4M HCl at 25°C .
Amine Functionalization
The methylamino group participates in:
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